molecular formula C24H24F3N5O3 B11190944 2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11190944
M. Wt: 487.5 g/mol
InChI Key: RYLFCFZBQGCGBH-UHFFFAOYSA-N
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Description

2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the morpholine ring, imidazobenzimidazole core, and trifluoromethylphenyl group suggests diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Imidazobenzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazobenzimidazole ring system.

    Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.

    Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the trifluoromethylphenyl group to the acetamide moiety, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazobenzimidazole core, potentially reducing the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for further pharmacological studies.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The imidazobenzimidazole core can interact with nucleic acids or proteins, while the morpholine ring can enhance solubility and membrane permeability. The trifluoromethyl group can increase binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(piperidin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-{1-[2-(pyrrolidin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

The unique combination of the morpholine ring and the trifluoromethylphenyl group in 2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide distinguishes it from similar compounds. The morpholine ring enhances solubility and bioavailability, while the trifluoromethyl group increases metabolic stability and binding affinity. These features make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H24F3N5O3

Molecular Weight

487.5 g/mol

IUPAC Name

2-[3-(2-morpholin-4-ylethyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H24F3N5O3/c25-24(26,27)16-5-1-2-6-17(16)28-21(33)15-20-22(34)31(10-9-30-11-13-35-14-12-30)23-29-18-7-3-4-8-19(18)32(20)23/h1-8,20H,9-15H2,(H,28,33)

InChI Key

RYLFCFZBQGCGBH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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